Ethyl 2,3,4-trifluorobenzoate CAS number 351354-50-2
Ethyl 2,3,4-trifluorobenzoate CAS number 351354-50-2
An In-Depth Technical Guide to Ethyl 2,3,4-trifluorobenzoate
This guide provides an in-depth technical overview of Ethyl 2,3,4-trifluorobenzoate (CAS No. 351354-50-2), a key fluorinated building block for professionals in research, drug development, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application, and the essential protocols for its effective and safe utilization.
In modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of innovation.[1][2][3] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—are leveraged to fine-tune a molecule's physicochemical and pharmacokinetic properties.[1][4] Introducing fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][3][4][5]
Ethyl 2,3,4-trifluorobenzoate is a prime example of a versatile, trifluorinated aromatic intermediate. Its specific substitution pattern offers a unique electronic and steric profile, making it a valuable precursor for a range of complex target molecules, from novel pharmaceuticals to advanced electronic materials.[2][6]
Core Properties and Specifications
For any research endeavor, beginning with well-characterized starting materials is non-negotiable. The table below summarizes the essential properties of Ethyl 2,3,4-trifluorobenzoate.
| Property | Value | Source(s) |
| CAS Number | 351354-50-2 | [7][8][9] |
| Molecular Formula | C₉H₇F₃O₂ | [7][8][10] |
| Molecular Weight | 204.15 g/mol | [8][11] |
| Synonyms | 2,3,4-Trifluorobenzoic acid ethyl ester | [9][10] |
| Appearance | Liquid or semi-solid | [7][10] |
| Purity | Typically ≥97% | [7][9] |
| Storage | Sealed in a dry environment at room temperature | [7][11] |
| SMILES | FC1=C(C(=O)OCC)C=CC(=C1F)F | [8] |
| InChI Key | MLANUBGYWOMWLZ-UHFFFAOYSA-N | [7][9] |
Synthesis Protocol: Fischer-Speier Esterification
The most direct and common route to Ethyl 2,3,4-trifluorobenzoate is the acid-catalyzed esterification of 2,3,4-trifluorobenzoic acid with ethanol. This classic Fischer-Speier reaction is a robust and scalable method. A similar procedure using methanol and thionyl chloride has been reported with high yield.[12]
Experimental Workflow Diagram
Caption: Fischer esterification workflow for Ethyl 2,3,4-trifluorobenzoate.
Step-by-Step Methodology
This protocol is a self-validating system; the success of each step is confirmed before proceeding to the next, ensuring high purity and yield.
-
Reagent Preparation & Setup:
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To a dry, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (Argon or N₂), add 2,3,4-trifluorobenzoic acid (1.0 eq).
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Add anhydrous ethanol (10-15 eq). Using excess ethanol serves both as the reagent and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
-
Place the flask in an ice/water bath to control the initial exotherm.
-
-
Catalyst Addition & Reaction:
-
Slowly add the catalyst dropwise. Thionyl chloride (SOCl₂, 2.0 eq) or concentrated sulfuric acid (H₂SO₄, 0.1 eq) can be used. Thionyl chloride is highly effective as it produces gaseous byproducts (SO₂ and HCl) that are easily removed, further driving the reaction to completion.[12]
-
Once the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70°C) using an oil bath.
-
Maintain reflux for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting benzoic acid spot is no longer visible.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully concentrate the mixture using a rotary evaporator to remove excess ethanol.
-
Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.
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Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine. The bicarbonate wash is critical; effervescence indicates successful acid neutralization.
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%) is typically effective for eluting the ester.
-
Combine the pure fractions (as determined by TLC) and concentrate under vacuum to afford Ethyl 2,3,4-trifluorobenzoate as a liquid or semi-solid.[7][10]
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Spectroscopic Verification: A Structural Fingerprint
Structural confirmation is paramount. A combination of NMR and IR spectroscopy provides a definitive fingerprint of the target molecule.[13][14] While a complete public dataset for this specific ester is scarce, the expected spectral characteristics can be reliably predicted from its constituent parts and analogous compounds.[12][15][16]
| Spectroscopy | Expected Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | δ 7.6-7.8 (m, 1H, Ar-H), δ 7.0-7.2 (m, 1H, Ar-H), δ 4.4 (q, 2H, -OCH₂CH₃), δ 1.4 (t, 3H, -OCH₂CH₃) | The ethyl group presents a characteristic quartet and triplet. The two aromatic protons will appear as complex multiplets due to H-F and H-H coupling. |
| ¹³C NMR | δ ~163 (C=O), δ ~62 (-OCH₂), δ ~14 (-CH₃). Aromatic carbons δ 110-155 (with large C-F coupling constants) | The ester carbonyl is deshielded. Aromatic carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF), while others will show smaller two- or three-bond couplings, confirming the substitution pattern. |
| IR (Infrared) | ~1730 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~1100 cm⁻¹ (C-F stretch) | The strong absorption around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group. Strong bands in the 1100-1300 cm⁻¹ region are characteristic of the C-O ester linkage and C-F bonds. |
Core Applications in Drug Discovery and Materials Science
Ethyl 2,3,4-trifluorobenzoate is not an end-product but a highly valuable intermediate. Its utility stems from the predictable reactivity of the ester and the profound influence of the trifluorophenyl ring.
Role in Pharmaceutical Synthesis
The trifluorobenzoate moiety is a precursor to many complex heterocyclic systems. For instance, fluorinated benzoic acids and their esters are critical intermediates in the synthesis of quinolone carboxylic acids, a class of potent antibacterial agents.[6][17] The fluorine atoms in these positions can enhance antibacterial activity and modulate pharmacokinetic properties.
The diagram below illustrates a conceptual pathway where the ester is converted into a more complex, biologically relevant amide, a common transformation in drug development.
Caption: Conceptual pathway from ester to a bioactive amide scaffold.
This two-step process—hydrolysis to the carboxylic acid followed by amide coupling—is a fundamental and reliable strategy in medicinal chemistry, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Safety and Handling: A Mandate for Protocol Adherence
Safe handling of chemical reagents is a prerequisite for successful research. Based on data for similar fluorinated organic compounds and flammable liquids, a strict safety protocol is required.[18][19][20][21]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[19]
-
Handling:
-
Conduct all manipulations in a certified chemical fume hood to avoid inhalation of vapors.[18][20]
-
Use spark-proof tools and explosion-proof equipment. Keep away from heat, sparks, open flames, and other ignition sources.[19][20][21]
-
Ground and bond containers when transferring material to prevent static discharge.[19][21]
-
-
Storage:
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes.[18][20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18][19]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[18][19]
-
-
Hazardous Decomposition: Thermal decomposition may produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[18]
Conclusion
Ethyl 2,3,4-trifluorobenzoate is more than just a catalog chemical; it is a strategic tool for molecular design. Its well-defined properties, straightforward synthesis, and versatile reactivity make it an indispensable building block for researchers aiming to harness the unique advantages of fluorination. By understanding the causality behind its synthesis and adhering to rigorous safety protocols, scientists and drug development professionals can effectively leverage this compound to accelerate the discovery of next-generation pharmaceuticals and advanced materials.
References
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- Ethyl 2,3,4-trifluorobenzo
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